Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-
Overview
Description
2,2′ -Diallylbisphenol A (DABA) is a diallyl based epoxy modification agent that blends with the resin to improve the mechanical property of the epoxy material. It is majorly used in novalac based resins, which can be further cured with bismaleimides (BMI) for aerospace, electronics and wireless communication based applications.
Mechanism of Action
Target of Action
2,2’-Diallylbisphenol A (DABA), also known as Diallyl bisphenol A, is primarily targeted towards epoxy resins . It acts as a modification agent for these resins, specifically novalac-based resins .
Mode of Action
DABA blends with the resin to improve its mechanical properties . This interaction enhances the performance of the resin, making it more suitable for various applications.
Biochemical Pathways
It’s known that daba is used in the curing process of bismaleimides (bmi) resins . This suggests that DABA may play a role in the cross-linking reactions that occur during the curing process.
Result of Action
The primary result of DABA’s action is the enhancement of the mechanical properties of the epoxy material . This includes improving the toughness, heat resistance, and moldability of BMI resins . These improvements make the resins more suitable for use in various industries, including aerospace, electronics, and wireless communication .
Action Environment
The efficacy and stability of DABA are influenced by environmental factors such as temperature and light. For instance, DABA is light-sensitive and air-sensitive , suggesting that it should be stored under inert gas and away from light to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
2,2’-Diallylbisphenol A plays a crucial role in biochemical reactions, particularly in the modification of epoxy resins. It interacts with various enzymes and proteins to improve the mechanical properties of the resins. The compound is known to blend with resins to enhance their mechanical strength and durability . Additionally, 2,2’-Diallylbisphenol A interacts with bismaleimides, which are used to cure the resins, resulting in improved thermal and mechanical properties . The nature of these interactions involves the formation of strong covalent bonds between the compound and the resin matrix, leading to enhanced performance characteristics.
Cellular Effects
The effects of 2,2’-Diallylbisphenol A on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,2’-Diallylbisphenol A can affect the expression of genes involved in cell proliferation and differentiation . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production
Molecular Mechanism
The molecular mechanism of action of 2,2’-Diallylbisphenol A involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific proteins and enzymes, altering their activity and function . This binding can result in the inhibition or activation of enzymes, leading to changes in metabolic pathways and cellular processes. Additionally, 2,2’-Diallylbisphenol A can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Diallylbisphenol A change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term studies have shown that 2,2’-Diallylbisphenol A can have lasting effects on cellular function, including changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 2,2’-Diallylbisphenol A vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and improve metabolic activity . At high doses, 2,2’-Diallylbisphenol A can have toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is beneficial, while higher doses can be harmful . These dosage effects are critical for determining the safe and effective use of 2,2’-Diallylbisphenol A in animal studies.
Metabolic Pathways
2,2’-Diallylbisphenol A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its conversion into different metabolites . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells
Transport and Distribution
The transport and distribution of 2,2’-Diallylbisphenol A within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by active and passive transport mechanisms . Once inside the cells, 2,2’-Diallylbisphenol A can bind to various proteins, affecting its localization and accumulation within different cellular compartments
Subcellular Localization
The subcellular localization of 2,2’-Diallylbisphenol A is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and other biomolecules . This subcellular localization can influence the activity and function of 2,2’-Diallylbisphenol A, affecting its biochemical and cellular effects
Properties
IUPAC Name |
4-[2-(4-hydroxy-3-prop-2-enylphenyl)propan-2-yl]-2-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-5-7-15-13-17(9-11-19(15)22)21(3,4)18-10-12-20(23)16(14-18)8-6-2/h5-6,9-14,22-23H,1-2,7-8H2,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCGGVRGNIEDSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)CC=C)C2=CC(=C(C=C2)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061942 | |
Record name | 4,4'-Isopropylidenebis(2-allylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1745-89-7 | |
Record name | o,o′-Diallylbisphenol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1745-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis(2-(2-propen-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Isopropylidenebis(2-allylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-isopropylidenebis[2-allylphenol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2′-Diallylbisphenol A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ8ZL3YCS3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DABPA?
A1: DABPA has the molecular formula C21H24O2 and a molecular weight of 308.41 g/mol. []
Q2: Are there any spectroscopic data available for DABPA?
A2: Yes, researchers commonly utilize techniques like Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy to characterize DABPA. These methods provide insights into the functional groups and structural arrangements within the molecule. [, , , ]
Q3: Is DABPA compatible with other polymers?
A3: DABPA exhibits good compatibility with various polymers, including bismaleimides (BMIs), epoxy resins, and polycarbonates. This compatibility makes it a valuable additive for modifying the properties of these polymers. [, , , , ]
Q4: How does DABPA impact the properties of bismaleimide resins?
A4: DABPA acts as a reactive diluent and toughening agent in BMI resins. It participates in the curing process, reducing the crosslinking density and enhancing the impact strength and fracture toughness of the final cured material. [, , , , ]
Q5: What about the thermal stability of DABPA-modified polymers?
A5: Incorporating DABPA into polymers like BMIs and epoxy resins can lead to improved thermal stability. This enhancement is attributed to the formation of robust crosslinked networks during the curing process. [, , , ]
Q6: Are there any applications of DABPA-modified polymers in high-temperature environments?
A6: Yes, due to their enhanced thermal stability, DABPA-modified polymers find applications in demanding environments, such as those encountered in aerospace, electronics, and oil and gas industries. For example, they are used in high-performance composites, adhesives, and coatings. [, , ]
Q7: Does DABPA exhibit any catalytic activity?
A7: Research has shown that DABPA can act as a catalyst in certain polymerization reactions. For instance, it can catalyze the curing of cyanate ester resins, lowering the curing temperature and influencing the final properties of the cured material. []
Q8: How does DABPA impact the curing behavior of cyanate ester resins?
A8: DABPA acts as a catalyst by promoting the trimerization reaction of cyanate ester groups, leading to the formation of a crosslinked polycyanurate network. This catalytic activity results in a lower curing temperature and a faster curing process. []
Q9: Have there been any computational studies conducted on DABPA?
A9: While specific computational studies focusing solely on DABPA are limited in the provided context, researchers utilize computational tools to investigate the properties and behavior of polymers containing DABPA. These studies contribute to the understanding of structure-property relationships and optimize material design for specific applications. []
Q10: How do structural modifications of DABPA affect its properties?
A10: Modifying the DABPA structure, such as introducing different functional groups or altering the alkyl chain length, can significantly impact its reactivity, compatibility with other polymers, and the final properties of the cured materials. Researchers explore these structure-activity relationships to fine-tune the performance of DABPA-containing polymers for specific applications. [, , ]
Q11: Are there any environmental concerns associated with DABPA?
A12: As with many chemical compounds, the potential environmental impact of DABPA and its degradation products requires careful consideration. Research focusing on its ecotoxicological effects and developing strategies for its safe disposal and potential biodegradation is crucial for ensuring its sustainable use. []
Q12: Are there any alternatives to DABPA in its various applications?
A13: Researchers are continually exploring alternative compounds and materials that can offer similar or improved performance compared to DABPA. These alternatives may offer advantages in terms of cost, processability, or environmental impact. []
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